11-デオキシコルチコステロン-d8

概要

説明

科学的研究の応用

11-Deoxy Corticosterone-d8 is widely used in scientific research, particularly in the fields of:

Biology: The compound is used to investigate the role of mineralocorticoids in physiological processes.

Medicine: It is employed in clinical studies to understand the effects of steroid hormones and their analogues.

Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.

作用機序

Target of Action

11-Deoxy Corticosterone-d8, also known as Deoxycorticosterone-d8 or 4-Pregnen-21-OL-3,20-dione-2,2,4,6,6,17alpha,21,21-D8, is a steroid hormone produced by the adrenal gland . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in maintaining the body’s salt and water balance, which in turn regulates blood pressure .

Mode of Action

As a potent mineralocorticoid, 11-Deoxy Corticosterone-d8 binds to mineralocorticoid receptors and exerts its effects by modulating gene expression . It is virtually devoid of glucocorticoid activity . 11β-hydroxylation of 11-deoxy corticosterone-d8 produces corticosterone, which confers glucocorticoid activity .

Biochemical Pathways

11-Deoxy Corticosterone-d8 is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Result of Action

The binding of 11-Deoxy Corticosterone-d8 to mineralocorticoid receptors leads to the retention of sodium (Na+) and water in the body, which can increase blood volume and blood pressure . It also acts as a precursor to aldosterone, which further enhances these effects .

Action Environment

The action of 11-Deoxy Corticosterone-d8 can be influenced by various environmental factors. For instance, stress can stimulate the production of 11-Deoxy Corticosterone-d8 Additionally, factors such as diet, health status, and genetic factors can also influence its action, efficacy, and stability

生化学分析

Biochemical Properties

11-Deoxy Corticosterone-d8 plays a crucial role in biochemical reactions, particularly in the biosynthesis of steroid hormones. It is a potent mineralocorticoid that interacts with enzymes such as 21β-hydroxylase and 11β-hydroxylase. These enzymes convert 11-Deoxy Corticosterone-d8 into corticosterone, which is then further converted into aldosterone by aldosterone synthase . The interactions between 11-Deoxy Corticosterone-d8 and these enzymes are essential for maintaining electrolyte balance and blood pressure regulation.

Cellular Effects

11-Deoxy Corticosterone-d8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts on mineralocorticoid receptors in target cells, leading to the activation of signaling cascades that regulate sodium and potassium ion transport . This regulation is vital for maintaining cellular homeostasis and proper functioning of excitable tissues such as muscles and nerves. Additionally, 11-Deoxy Corticosterone-d8 can modulate the expression of genes involved in electrolyte balance and energy metabolism.

Molecular Mechanism

At the molecular level, 11-Deoxy Corticosterone-d8 exerts its effects by binding to mineralocorticoid receptors in target cells. This binding triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene transcription . The activation of these genes leads to increased synthesis of proteins involved in ion transport and cellular metabolism. Furthermore, 11-Deoxy Corticosterone-d8 can inhibit or activate various enzymes, influencing metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Deoxy Corticosterone-d8 can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 11-Deoxy Corticosterone-d8 can have sustained effects on cellular function, including prolonged activation of mineralocorticoid receptors and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of mineralocorticoids on physiological processes.

Dosage Effects in Animal Models

The effects of 11-Deoxy Corticosterone-d8 in animal models are dose-dependent. At low doses, the compound can effectively regulate electrolyte balance and blood pressure without causing significant adverse effects . At higher doses, 11-Deoxy Corticosterone-d8 may lead to toxic effects such as hypertension, electrolyte imbalances, and organ damage. These findings highlight the importance of carefully controlling the dosage of 11-Deoxy Corticosterone-d8 in experimental studies to avoid potential toxicity.

Metabolic Pathways

11-Deoxy Corticosterone-d8 is involved in several metabolic pathways, primarily related to steroid biosynthesis. It is produced from progesterone by the action of 21β-hydroxylase and is subsequently converted to corticosterone by 11β-hydroxylase . Corticosterone can then be converted to aldosterone by aldosterone synthase. These metabolic pathways are essential for the production of mineralocorticoids, which play a critical role in maintaining electrolyte balance and blood pressure regulation.

Transport and Distribution

Within cells and tissues, 11-Deoxy Corticosterone-d8 is transported and distributed by binding to specific transport proteins . These proteins facilitate the movement of the compound across cell membranes and its accumulation in target tissues. The distribution of 11-Deoxy Corticosterone-d8 is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. Understanding the transport and distribution of 11-Deoxy Corticosterone-d8 is crucial for elucidating its physiological effects.

Subcellular Localization

The subcellular localization of 11-Deoxy Corticosterone-d8 is primarily determined by its interactions with mineralocorticoid receptors and other binding proteins . Upon binding to its receptor, 11-Deoxy Corticosterone-d8 is translocated to the nucleus, where it can regulate gene transcription. Additionally, post-translational modifications and targeting signals may direct 11-Deoxy Corticosterone-d8 to specific cellular compartments, influencing its activity and function.

準備方法

The synthesis of 11-Deoxy Corticosterone-d8 involves the incorporation of deuterium atoms into the molecule. This can be achieved through various synthetic routes, often involving the use of deuterated reagents and solvents. The reaction conditions typically require careful control of temperature and pH to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for higher yields and purity .

化学反応の分析

11-Deoxy Corticosterone-d8 undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form various alcohols.

Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

11-Deoxy Corticosterone-d8 is similar to other mineralocorticoids such as:

21-Hydroxyprogesterone: Another precursor to aldosterone with similar biological activity.

11-Deoxycorticosterone: The unlabeled version of the compound with identical chemical properties but without the deuterium labeling.

Desoxycortone: A related compound with similar physiological effects.

生物活性

11-Deoxy Corticosterone-d8 (DOC-d8) is a deuterated form of 11-deoxycorticosterone, a steroid hormone primarily produced in the adrenal glands. This compound plays a crucial role in the regulation of electrolyte balance and has significant implications in various physiological and pathological conditions. This article delves into its biological activity, including its mechanisms, effects, and clinical relevance, supported by data tables and case studies.

Overview of 11-Deoxy Corticosterone-d8

11-Deoxy Corticosterone (DOC) is a potent mineralocorticoid but lacks significant glucocorticoid activity. It serves as a precursor for aldosterone synthesis, which is essential for sodium retention and potassium excretion in the kidneys. The introduction of deuterium atoms (d8) enhances the stability and detection of this compound in biological studies.

Biological Mechanisms

Mineralocorticoid Activity:

- DOC-d8 primarily functions through mineralocorticoid receptors (MR), influencing renal sodium reabsorption and potassium excretion. Its activity is significantly higher than that of glucocorticoids like cortisol, although it does not exhibit glucocorticoid effects unless converted to corticosterone through 11β-hydroxylation .

Progestogenic Activity:

- DOC has been shown to possess progestogenic properties, albeit with lower potency compared to progesterone. This activity is notable when administered systemically but is absent when applied directly to uterine tissues .

Case Studies

A systematic review of cases involving 11-deoxycorticosterone-producing adrenal lesions revealed critical insights into its clinical manifestations:

-

Patient Demographics:

- A total of 46 cases were analyzed, predominantly affecting women (67%) with an average age of 42.9 years.

- Clinical Presentation:

- Histological Findings:

Transcriptomic Effects

Recent research has highlighted the impact of DOC on gene expression related to muscle physiology:

- Study Design:

- Differentially Expressed Transcripts (DETs):

Data Table: Summary of Key Findings

| Parameter | Value |

|---|---|

| Average Age of Patients | 42.9 years |

| Percentage of Women | 67% |

| Average Potassium Level | 2.68 mmol/L |

| Common Histological Type | Carcinoma (45.7%) |

| Median Tumor Size | 61.5 mm |

| Number of DETs Identified | 131 |

特性

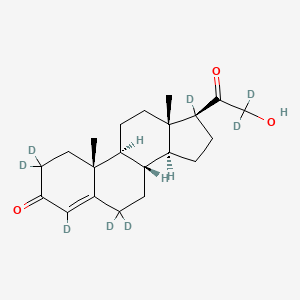

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRJSPZRDMNHY-JRMIWGODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。